molecular formula C12H22O4 B127281 Diethyl suberate CAS No. 2050-23-9

Diethyl suberate

Cat. No.: B127281
CAS No.: 2050-23-9
M. Wt: 230.3 g/mol
InChI Key: PEUGOJXLBSIJQS-UHFFFAOYSA-N
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Preparation Methods

Diethyl suberate is typically synthesized through the esterification of suberic acid with ethanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and involves heating the mixture under reflux conditions . The general reaction is as follows:

HOOC-(CH₂)₆-COOH+2C₂H₅OHC₂H₅OOC-(CH₂)₆-COOC₂H₅+2H₂O\text{HOOC-(CH₂)₆-COOH} + 2 \text{C₂H₅OH} \rightarrow \text{C₂H₅OOC-(CH₂)₆-COOC₂H₅} + 2 \text{H₂O} HOOC-(CH₂)₆-COOH+2C₂H₅OH→C₂H₅OOC-(CH₂)₆-COOC₂H₅+2H₂O

In industrial settings, the production of this compound may involve continuous esterification processes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Diethyl suberate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce suberic acid and ethanol.

    Reduction: Reduction of this compound with reducing agents like lithium aluminum hydride can yield the corresponding diol, 1,8-octanediol.

    Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.

Common reagents and conditions for these reactions include acidic or basic catalysts for hydrolysis, and lithium aluminum hydride for reduction .

Mechanism of Action

The mechanism of action of diethyl suberate in its various applications depends on its chemical properties. In transdermal drug delivery, this compound enhances the permeability of the skin, allowing for more efficient absorption of the active pharmaceutical ingredient. This is achieved through its interaction with the lipid bilayer of the skin, disrupting the barrier function and facilitating drug penetration .

Comparison with Similar Compounds

Diethyl suberate can be compared with other similar compounds, such as:

    Diethyl adipate: Similar in structure but with a shorter carbon chain (six carbons instead of eight). It is used as a plasticizer and solvent.

    Diethyl sebacate: Has a longer carbon chain (ten carbons) and is used as a plasticizer and lubricant.

    Diethyl malonate: Contains a shorter carbon chain (three carbons) and is used in the synthesis of barbiturates and other pharmaceuticals.

This compound is unique due to its specific chain length, which provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in flavoring, drug delivery, and organic synthesis .

Properties

IUPAC Name

diethyl octanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-3-15-11(13)9-7-5-6-8-10-12(14)16-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUGOJXLBSIJQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174486
Record name Diethyl suberate
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Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2050-23-9
Record name Diethyl suberate
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Record name Diethyl suberate
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Record name 2050-23-9
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Record name Diethyl suberate
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Record name Diethyl suberate
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Record name DIETHYL SUBERATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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